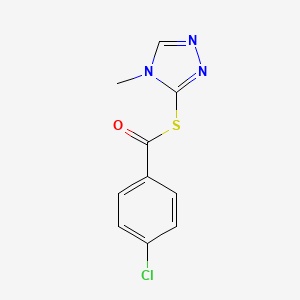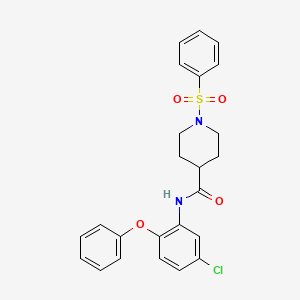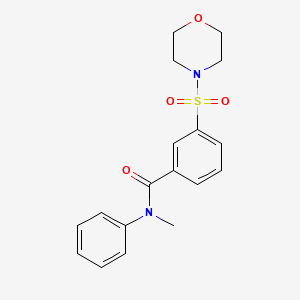![molecular formula C19H21BrO4 B4816627 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4816627.png)
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde
Descripción general
Descripción
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde is an organic compound with a complex structure that includes bromine, ethoxy, and dimethylphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound followed by etherification and formylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzoic acid.
Reduction: 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy and dimethylphenoxy groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-2,4-dimethylphenol
- 4-bromo-3,5-dimethylphenol
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO4/c1-4-22-18-11-15(12-21)10-17(20)19(18)24-8-7-23-16-6-5-13(2)14(3)9-16/h5-6,9-12H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCETUMORDSCBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4816551.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4816558.png)

![N-(3-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4816572.png)

![N-BENZYL-2-ACETAMIDO-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4816589.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-difluorobenzamide](/img/structure/B4816595.png)
![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B4816597.png)
![(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B4816605.png)
![1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4816648.png)

![N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4816656.png)

